molecular formula C21H20F3N3O3S B292538 Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate

Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate

Número de catálogo B292538
Peso molecular: 451.5 g/mol
Clave InChI: FJDYNMNGETWRQX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. The BTK pathway plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mecanismo De Acción

Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate works by binding to the active site of BTK, which prevents its phosphorylation and subsequent downstream signaling. This leads to the inhibition of B-cell receptor signaling and ultimately results in the induction of apoptosis and inhibition of proliferation of B-cells.
Biochemical and Physiological Effects
Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for BTK, with minimal off-target effects on other kinases. In preclinical studies, Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate has been shown to be well-tolerated and has not shown any significant toxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of BTK, which makes it an ideal tool for studying the B-cell receptor signaling pathway. It also has a favorable pharmacokinetic profile, which allows for easy administration in animal models.
However, there are some limitations to the use of Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate in lab experiments. It is a small molecule inhibitor, which means that it may not fully recapitulate the effects of genetic knockout or knockdown of BTK. Additionally, the pharmacokinetic properties of Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate may differ in humans compared to animal models, which may limit its translatability to clinical settings.

Direcciones Futuras

There are several future directions for the development of Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or CD20 antibodies. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, the identification of biomarkers that predict response to BTK inhibitors may help to personalize treatment for patients with B-cell malignancies.

Métodos De Síntesis

The synthesis of Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate involves several steps, starting with the reaction of 2-amino-4,6-dimethylpyridine with 2-chloroacetyl chloride to form 2-(acetylamino)-4,6-dimethylpyridine. This intermediate is then reacted with sodium sulfide to yield 2-[(acetylamino)-4,6-dimethylpyridin-3-yl]sulfanyl]acetic acid. The final step involves the reaction of this intermediate with 3-(trifluoromethyl)aniline and ethyl chloroformate to form Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate.

Aplicaciones Científicas De Investigación

Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate has demonstrated potent inhibition of BTK activity and has shown to be effective in inducing apoptosis and inhibiting proliferation of B-cells.

Propiedades

Fórmula molecular

C21H20F3N3O3S

Peso molecular

451.5 g/mol

Nombre IUPAC

ethyl 2-[N-[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]-3-(trifluoromethyl)anilino]acetate

InChI

InChI=1S/C21H20F3N3O3S/c1-4-30-19(29)11-27(16-7-5-6-15(9-16)21(22,23)24)18(28)12-31-20-17(10-25)13(2)8-14(3)26-20/h5-9H,4,11-12H2,1-3H3

Clave InChI

FJDYNMNGETWRQX-UHFFFAOYSA-N

SMILES

CCOC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)C(=O)CSC2=C(C(=CC(=N2)C)C)C#N

SMILES canónico

CCOC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)C(=O)CSC2=C(C(=CC(=N2)C)C)C#N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.